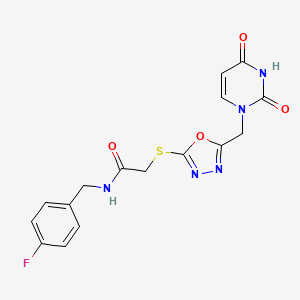

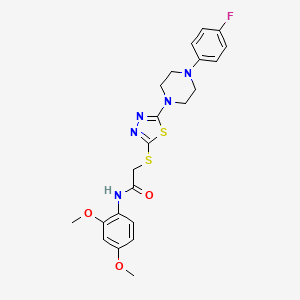

![molecular formula C18H13N3O2 B2916611 Methyl 1-[cyano(pyridin-2-yl)methyl]isoquinoline-4-carboxylate CAS No. 439108-14-2](/img/structure/B2916611.png)

Methyl 1-[cyano(pyridin-2-yl)methyl]isoquinoline-4-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

1. Directing Groups for C-H Bond Functionalization

Methyl 1-[cyano(pyridin-2-yl)methyl]isoquinoline-4-carboxylate-related compounds, such as 1-aminopyridinium ylides, have been identified as efficient directing groups for palladium-catalyzed β-arylation and alkylation of sp^3 C-H bonds in carboxylic acid derivatives. This application is significant in organic synthesis, enabling the functionalization of primary C-H bonds and the modification of methylene groups under specific conditions without external ligands (K. Le, Hanh Nguyen, O. Daugulis, 2019).

2. Electrophilic Cyclization for Isoquinoline Synthesis

Another application involves the iodine-mediated electrophilic cyclization of 2-alkynyl-1-methylene azide aromatics, leading to the synthesis of highly substituted isoquinolines. This methodology applies to both simple and heteroaromatic analogues, offering a versatile route to isoquinoline derivatives under varying conditions (D. Fischer et al., 2008).

3. Reductive Removal of Directing Groups

The compound and its analogues serve as precursors in cobalt-catalyzed C(sp^2)-H alkenylation/annulation reactions. Specifically, 2-(1-methylhydrazinyl)pyridine, a related compound, has been used as a bidentate directing group, showcasing broad substrate scope and high regioselectivity. This feature is beneficial for synthesizing isoquinoline backbones, with the directing group being reductively removable under mild conditions (Shengxian Zhai et al., 2017).

4. Catalytic Hydrogenation of Aromatic Substrates

Research also extends to the catalytic hydrogenation of aromatic substrates using Rh-NPs stabilized by N-Heterocyclic Carbenes (NHC), where related pyridine and isoquinoline compounds were hydrogenated under mild conditions. This process highlights the potential for selective hydrogenation in organic synthesis (Francisco Martinez-Espinar et al., 2017).

5. Positive Inotropic Activity

In the realm of pharmacological research, derivatives of this compound have shown potential as cardiotonic agents, indicating a dose-dependent increase in myocardial contractility. This suggests a possible application in the development of novel therapeutics for heart failure, highlighting the compound's diverse utility beyond chemical synthesis (T. Kaiho et al., 1989).

将来の方向性

: Yulia M. Ohorodnik, Sikalov A. Alexander, Dmytro M. Khomenko, Roman O. Doroshchuk, Ilona V. Raspertova, Sergiu Shova, Maria V. Babak & Rostyslav D. Lampeka. “Synthesis, structural characterization and anticancer properties of p-cymene Ru (II) complexes with 2-(N-methyl-1H-1,2,4-triazol-3-yl)pyridines.” Transition Metal Chemistry, Volume 47, 2022, Pages 213–221 .

特性

IUPAC Name |

methyl 1-[cyano(pyridin-2-yl)methyl]isoquinoline-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13N3O2/c1-23-18(22)15-11-21-17(13-7-3-2-6-12(13)15)14(10-19)16-8-4-5-9-20-16/h2-9,11,14H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKAJXRRNMQBEFH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN=C(C2=CC=CC=C21)C(C#N)C3=CC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(4-Bromophenyl)sulfonyl]-6-fluoro-3-(pyrrolidin-1-ylcarbonyl)quinoline](/img/structure/B2916530.png)

![1-(3-methylbutyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B2916531.png)

![2-[2-(4-Methylphenyl)-1,3-thiazol-4-yl]-1-ethanamine-hydrabromide](/img/structure/B2916533.png)

![Methyl 6-benzyl-2-(isoxazole-5-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2916541.png)

![4-methyl-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]benzamide](/img/structure/B2916546.png)

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-phenoxybenzamide](/img/structure/B2916548.png)

![9-(4-ethylphenyl)-1-methyl-3-[(3-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2916551.png)